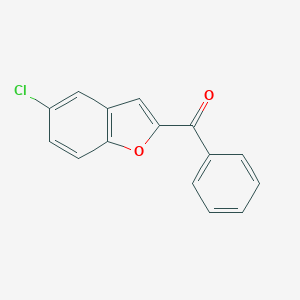
2-Benzoyl-5-chlorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-chlorobenzofuran, also known as BCBF, is a chemical compound with a molecular formula of C15H9ClO2. It is a white crystalline powder that is commonly used in scientific research for its unique properties and potential applications. In
Mechanism Of Action
The mechanism of action of 2-Benzoyl-5-chlorobenzofuran is still not fully understood. However, it is believed to work by inducing apoptosis (programmed cell death) in cancer cells, inhibiting bacterial and fungal growth, and generating reactive oxygen species (ROS) in the presence of light.
Biochemical And Physiological Effects
2-Benzoyl-5-chlorobenzofuran has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of certain proteins involved in cancer cell proliferation and increase the activity of certain enzymes involved in ROS generation. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Benzoyl-5-chlorobenzofuran in lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent probes to photosensitizers. Another advantage is its relatively low cost and easy availability. However, one of the main limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for the research and development of 2-Benzoyl-5-chlorobenzofuran. One area of focus could be the optimization of its synthesis method to improve yield and purity. Another area could be the exploration of its potential applications in other scientific fields, such as materials science and environmental science. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more effective and targeted therapies based on its properties.
In conclusion, 2-Benzoyl-5-chlorobenzofuran is a versatile and potentially valuable chemical compound for scientific research. Its unique properties and potential applications make it an important area of focus for future studies and development.
Scientific Research Applications
2-Benzoyl-5-chlorobenzofuran has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antibacterial, and antifungal properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
100914-68-9 |
|---|---|
Product Name |
2-Benzoyl-5-chlorobenzofuran |
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HHVWKUYWGYDTMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
synonyms |
5-CHLORO-2-BENZOYLBENZOFURAN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
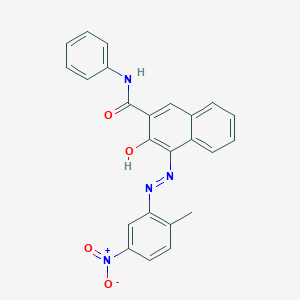
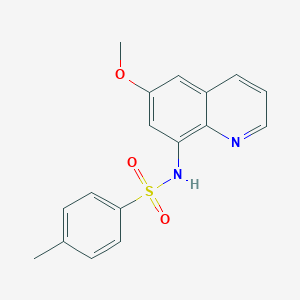
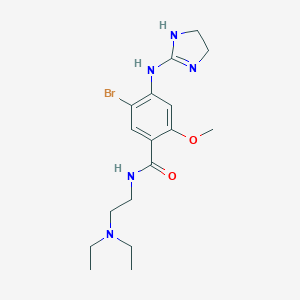
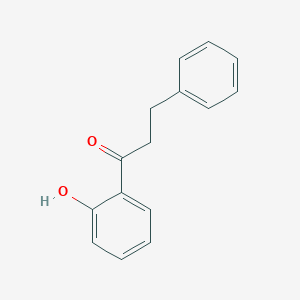
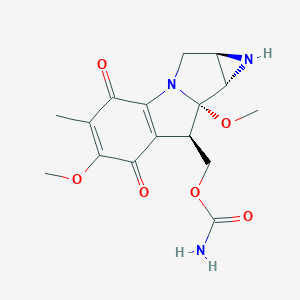
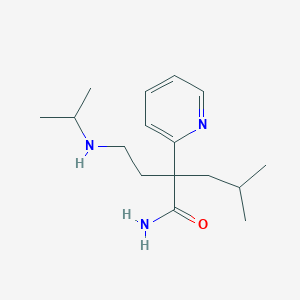
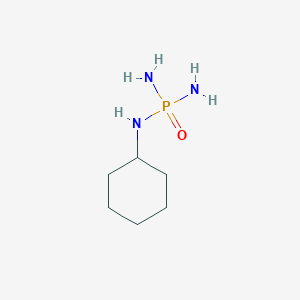
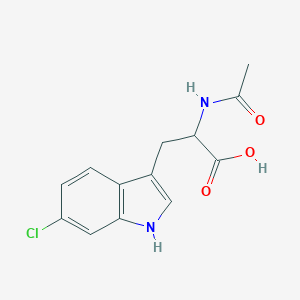
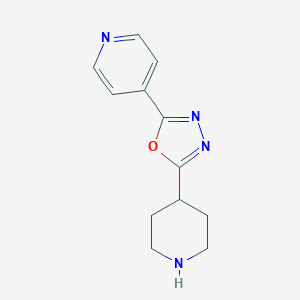
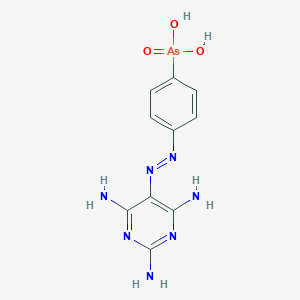
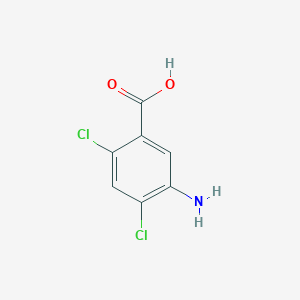

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)